6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
Pyrazolines, which are similar to the compound you mentioned, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazoline derivatives can be synthesized through various methods. For instance, one study reported the synthesis of a pyrazoline derivative by arylating 5-(4-bromophenyl)-4,6-dichloropyrimidine with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Scientific Research Applications
Cardioactive Agent Development
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, closely related to the specified compound, is crucial in the development of various cardioactive agents. This moiety is part of many derivatives either in clinical use or tested in clinical trials, such as imazodan, pimobendan, and levosimendan (Imran & Abida, 2016).
Anticonvulsant Activity
Derivatives of 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one, which include the specified compound, have shown significant anticonvulsant activities. These derivatives were synthesized and tested using the maximal electroshock (MES) method, demonstrating their potential in this therapeutic area (Samanta et al., 2011).
Chromatographic Separation for Cardiotonics
6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for cardiotonic agent levosimendan, was efficiently separated into enantiomers using polysaccharide-based stationary phases in chromatography. This demonstrates the compound's significance in the pharmaceutical industry for the production of cardiotonic medications (Cheng et al., 2019).
Synthesis of Pyridazinone Derivatives
Research on the synthesis of various substituted pyridazinone derivatives, including the mentioned compound, has been extensive. These derivatives have potential applications in drug discovery, offering a range of functional systems for therapeutic use (Pattison et al., 2009).
Base Oil Improvement
Pyridazinone derivatives, including the 6-(4-bromophenyl) variant, have been synthesized and tested as antioxidants for local base oil, showing efficacy in improving oil stability. These compounds have also demonstrated potential as corrosion inhibitors, showcasing their versatility beyond pharmaceutical applications (Nessim, 2017).
Mechanism of Action
The mechanism of action of these compounds can vary depending on their structure and the target they interact with. Some pyrazoline derivatives have shown various biological activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and properties. For instance, 4-Bromophenylacetic acid is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the 2012 OSHA Hazard Communication Standard .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-13-8-6-12(7-9-13)15-10-14(16(20)19-18-15)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIIWKXAZJHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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